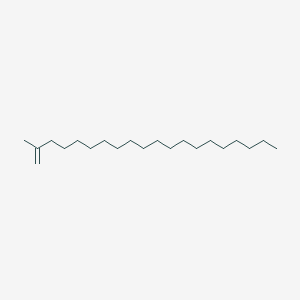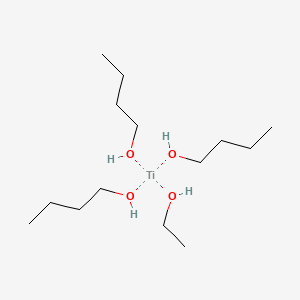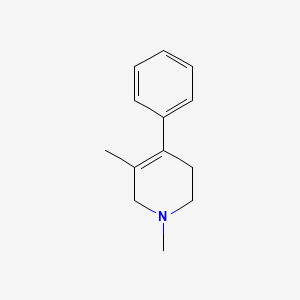
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-四氢-1,5-二甲基-4-苯基吡啶: 是一种杂环有机化合物,其特征在于部分被氢原子饱和的吡啶环。
准备方法
合成路线和反应条件: 1,2,3,6-四氢-1,5-二甲基-4-苯基吡啶的合成可以通过多种方法实现。一种常见的方法是在受控条件下对相应的吡啶衍生物进行催化氢化。该过程通常需要使用氢化催化剂,例如碳载钯 (Pd/C) 和氢气,在升高的压力和温度下进行。
工业生产方法: 在工业生产中,该化合物的生产可能涉及连续流动氢化反应器,以确保高效且可扩展的合成。使用先进的催化体系和优化的反应条件可以提高产率和纯度,使该过程在经济上可行,适合大规模生产。
化学反应分析
反应类型: 1,2,3,6-四氢-1,5-二甲基-4-苯基吡啶会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吡啶衍生物。
还原: 进一步还原可以导致完全饱和的哌啶衍生物。
取代: 亲电和亲核取代反应可以在吡啶环上的特定位置发生。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 在如 Pd/C 催化剂存在下进行氢气 (H₂) 还原。
取代: 诸如卤素(例如,氯,溴)和亲核试剂(例如,胺,醇)之类的试剂。
主要产品:
氧化: 具有不同氧化程度的吡啶衍生物。
还原: 哌啶衍生物。
取代: 在特定位置引入官能团的取代吡啶化合物。
科学研究应用
1,2,3,6-四氢-1,5-二甲基-4-苯基吡啶在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子和杂环化合物的构建单元。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 作为开发针对各种疾病的新药的先导化合物进行探索。
工业: 用于生产具有独特性能的特种化学品和材料。
作用机制
1,2,3,6-四氢-1,5-二甲基-4-苯基吡啶的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。对其结合亲和力、选择性和下游信号通路进行详细研究对于了解其完整的作用机制至关重要。
相似化合物的比较
类似化合物:
1,2,3,6-四氢吡啶: 没有额外取代基的部分饱和吡啶环。
哌啶: 含有氮的完全饱和的六元环。
苯基吡啶: 连接有苯基的吡啶环。
独特性: 1,2,3,6-四氢-1,5-二甲基-4-苯基吡啶是独特的,因为它同时具有甲基和苯基取代基,这会显著影响其化学反应性和生物活性。
属性
CAS 编号 |
13515-63-4 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC 名称 |
1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17N/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI 键 |
IWDDXAVDKOTQST-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCN(C1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



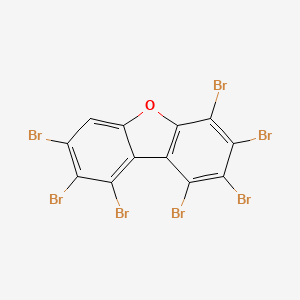

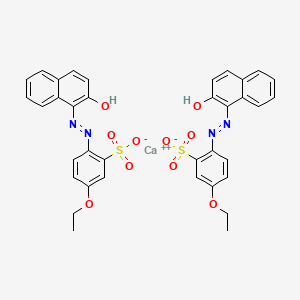
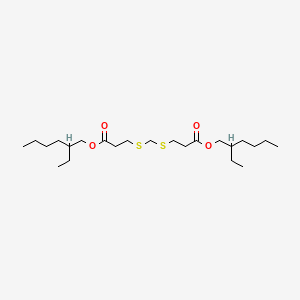

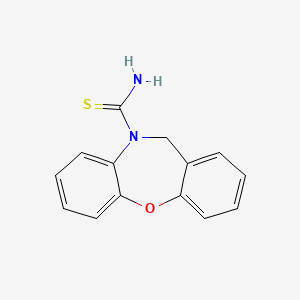
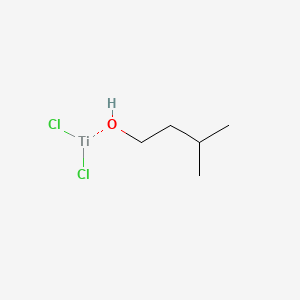
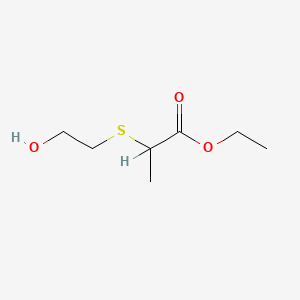

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
